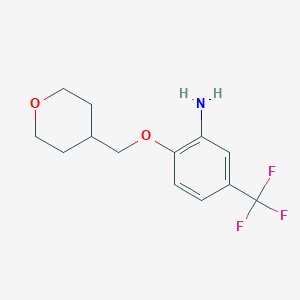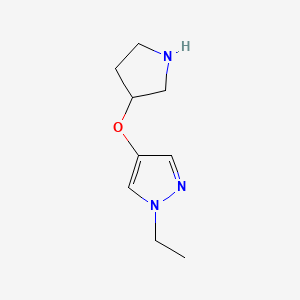
Methyl 2-(4-methylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methyl-phenyl)-propionic acid methyl ester, also known as methyl 2-(4-methylphenyl)propanoate, is an organic compound that belongs to the class of esters. It is derived from 2-(4-Methyl-phenyl)-propionic acid and methanol. This compound is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and fragrances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-phenyl)-propionic acid methyl ester typically involves the esterification of 2-(4-Methyl-phenyl)-propionic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
2-(4-Methyl-phenyl)-propionic acid+MethanolAcid Catalyst2-(4-Methyl-phenyl)-propionic acid methyl ester+Water
Industrial Production Methods
In industrial settings, the production of 2-(4-Methyl-phenyl)-propionic acid methyl ester can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methyl-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-(4-Methyl-phenyl)-propionic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: 2-(4-Methyl-phenyl)-propionic acid and methanol.
Reduction: 2-(4-Methyl-phenyl)-propanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Methyl-phenyl)-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 2-(4-Methyl-phenyl)-propionic acid methyl ester depends on its specific application. In the context of drug development, it may act as a prodrug that is metabolized in the body to release the active compound, 2-(4-Methyl-phenyl)-propionic acid. This active compound can inhibit the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methyl-phenyl)-propionic acid: The parent acid of the ester, used in similar applications.
Methyl 2-phenylpropanoate: An ester with a similar structure but without the methyl group on the phenyl ring.
Ethyl 2-(4-Methyl-phenyl)propanoate: An ester with an ethyl group instead of a methyl group.
Uniqueness
2-(4-Methyl-phenyl)-propionic acid methyl ester is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature can also affect its physical properties, such as solubility and boiling point, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
methyl 2-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14O2/c1-8-4-6-10(7-5-8)9(2)11(12)13-3/h4-7,9H,1-3H3 |
InChI-Schlüssel |
FHMQHCLTSCTWHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Hydroxy-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12081292.png)


![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B12081307.png)


![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)




